![molecular formula C15H21N3O4S B2612790 ethyl 4-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-12-1](/img/structure/B2612790.png)
ethyl 4-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves a series of steps including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and involve multiple steps .Scientific Research Applications
Antibacterial and Antifungal Activity
This compound has been evaluated for its antimicrobial potential. Notably:
- Antifungal Activity : Compound S4 exhibited excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml) when compared to standard drugs like cefadroxil (antibacterial) and fluconazole (antifungal) .
Antioxidant Properties
The compound also displayed remarkable antioxidant activity:
- Antioxidant Activity : Compounds S4 and S6 showed excellent antioxidant potential, with IC50 values of 48.45 and 45.33, respectively, compared to ascorbic acid as the standard drug .
Anticorrosion Efficiency
In addition, compound S7 demonstrated significant anticorrosion properties:
- Anticorrosion Activity : Compound S7 exhibited an impressive anticorrosion efficiency of 97.90% with a low corrosion rate .
Anticancer Potential
The compound was also evaluated for its cytotoxic effects:
- Anticancer Activity : Compound S8 displayed effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10^(-4) M, comparable to the standard drug adriamycin .
Synthesis of Thiophene Derivatives
The compound is part of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives synthesized using Gewald synthesis. Their structures were confirmed by FTIR, MS, and 1H-NMR .
Schiff Base Synthesis
Ethyl 2-aminothiazole-4-carboxylate, a precursor to the compound, was synthesized by reacting ethyl bromopyruvate and thiourea. This compound can be further used to create Schiff bases .
Mechanism of Action
Target of Action
The primary targets of ethyl 4-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, also known as VU0499657-1 or ethyl 4-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, are currently unknown
Result of Action
The molecular and cellular effects of ethyl 4-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate’s action are currently unknown
properties
IUPAC Name |
ethyl 4-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-14(20)12-9(2)16-15(21)18-13(12)23-8-11(19)17-10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,17,19)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVJJKIRXOEJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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